molecular formula C13H15F2NO4 B13152186 2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid

2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid

Cat. No.: B13152186
M. Wt: 287.26 g/mol
InChI Key: IKVLZRYMBYIKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid is a synthetic organic compound characterized by the presence of benzoylamino, difluoro, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,6-difluoro-5-hydroxyhexanoic acid with benzoyl chloride in the presence of a base such as sodium hydroxide to form the benzoylamino derivative. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzoylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of 2-(Benzoylamino)-6,6-difluoro-5-oxohexanoic acid.

    Reduction: Formation of 2-(Amino)-6,6-difluoro-5-hydroxyhexanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The difluoro groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-6,6-difluoro-5-hydroxyhexanoic acid
  • 2-(Benzoylamino)-6-fluoro-5-hydroxyhexanoic acid
  • 2-(Benzoylamino)-6,6-difluoro-5-oxohexanoic acid

Uniqueness

2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid is unique due to the presence of both benzoylamino and difluoro groups, which confer distinct chemical properties such as increased stability and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H15F2NO4

Molecular Weight

287.26 g/mol

IUPAC Name

2-benzamido-6,6-difluoro-5-hydroxyhexanoic acid

InChI

InChI=1S/C13H15F2NO4/c14-11(15)10(17)7-6-9(13(19)20)16-12(18)8-4-2-1-3-5-8/h1-5,9-11,17H,6-7H2,(H,16,18)(H,19,20)

InChI Key

IKVLZRYMBYIKMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(C(F)F)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.